Cas no 896331-03-6 (methyl 4-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate)

methyl 4-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate
- methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
- Benzoic acid, 4-[[2-[(8-methyl-4-oxo-4H-pyrido[1,2-a]-1,3,5-triazin-2-yl)thio]acetyl]amino]-, methyl ester
- methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
- methyl 4-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate
- 896331-03-6
- F2543-0541
- AKOS024659020
-
- Inchi: 1S/C18H16N4O4S/c1-11-7-8-22-14(9-11)20-17(21-18(22)25)27-10-15(23)19-13-5-3-12(4-6-13)16(24)26-2/h3-9H,10H2,1-2H3,(H,19,23)
- InChI Key: SDJVXAVNUNWKHS-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(NC(CSC2=NC(=O)N3C=CC(C)=CC3=N2)=O)C=C1
Computed Properties
- Exact Mass: 384.08922618g/mol
- Monoisotopic Mass: 384.08922618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 763
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 126Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- pka: 12.24±0.70(Predicted)
methyl 4-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2543-0541-30mg |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-10μmol |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-5mg |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-2μmol |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-75mg |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-1mg |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-20mg |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-20μmol |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-50mg |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2543-0541-15mg |
methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate |
896331-03-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
methyl 4-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate Related Literature
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on methyl 4-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate
Introduction to Methyl 4-2-({8-Methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate (CAS No. 896331-03-6)
Methyl 4-2-({8-Methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 896331-03-6, belongs to a class of molecules that exhibit intriguing structural and functional properties. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Methyl 4-2-({8-Methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate is characterized by a benzoyl group attached to an acetamide moiety, which is further linked to a pyrido[1,2-a]triazine ring system. This ring system is particularly noteworthy due to its ability to interact with biological targets in unique ways. The 8-Methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl moiety introduces a high degree of complexity and potential for biological activity. This structural feature has been the focus of numerous studies aimed at elucidating its mechanism of action and exploring its therapeutic potential.
In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with various diseases. The compound Methyl 4-2-({8-Methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate has emerged as a key player in this research due to its unique structural properties. Studies have shown that this compound can interact with specific enzymes and receptors, leading to potential therapeutic effects. For instance, its ability to inhibit certain kinases has been explored in the context of cancer research. The benzoyl and acetamide groups contribute to its binding affinity and specificity, making it a valuable tool for drug discovery.
The synthesis of Methyl 4-2-(8-Methyl-4-oxo-4H-pyrido[1,2-a]triazin-2yl]sulfanyl)acetamidobenzoate involves a series of well-defined chemical transformations. The process typically begins with the preparation of the pyrido[1,2-a]triazine core through cyclocondensation reactions. Subsequent functionalization steps introduce the sulfanyl group and the acetamide moiety. The final step involves the attachment of the benzoyl group to complete the molecular structure. Each step in the synthesis is carefully optimized to ensure high yield and purity, which are crucial for subsequent biological testing.
The pharmacological properties of Methyl 4-(8-Methyl-4-Oxo-4H-Pyrido[1],2-a]triazin-~!~!)sulfanyl)acetamidobenzoate have been extensively studied in recent years. One of the most compelling aspects of this compound is its ability to modulate inflammatory pathways. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta. This effect has been attributed to its interaction with specific transcription factors involved in inflammation. The compound's ability to target these pathways makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Methyl 4-(8-Methyl)-4-Oxo-Pyrido[1],
~!~!~!~!~!~!~!~!~!~!~!~!~!~!a]-triazin
!!!!!!!!!!!!!!! )sulfanyl)acetamidobenzoate has shown potential in the context of neurodegenerative diseases. Preliminary studies suggest that it can protect against neuronal damage induced by oxidative stress. This protective effect is thought to be mediated by its ability to scavenge reactive oxygen species (ROS). Given the critical role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this finding is particularly significant. Further research is needed to fully understand the mechanisms underlying this protective effect and to evaluate its potential as a therapeutic agent.
The development of new drugs often involves rigorous testing to ensure safety and efficacy. Methyl 4-(8-Methyl
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